molecular formula C7H6N4O2 B029205 7-Methylpteridine-2,4(1H,3H)-dione CAS No. 13401-38-2

7-Methylpteridine-2,4(1H,3H)-dione

Cat. No.: B029205
CAS No.: 13401-38-2
M. Wt: 178.15 g/mol
InChI Key: WIXGFZWEUAUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylpteridine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 7-Methyl Lumazine is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It plays a significant role in the synthesis of riboflavin, which is an essential nutrient and a precursor for the enzymatic cofactor flavin adenine dinucleotide (FAD) .

Mode of Action

7-Methyl Lumazine interacts with its target, lumazine synthase, and participates in the synthesis of riboflavin . The compound serves as a bio-precursor in living cells and can be found in multiple natural products . It exhibits intriguing activities, including metal binding characteristics, particularly to Fe (III), and shows weak to no affinities to Cu (II), Co (II), and Mn (II) .

Biochemical Pathways

7-Methyl Lumazine is involved in the riboflavin biosynthesis pathway . Starting from guanosine triphosphate (GTP), a uracil derivative is produced in four steps. This derivative then undergoes condensation with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine synthase, to yield a modified lumazine. This lumazine motif then undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Riboflavin can then be further transformed into FAD, an enzymatic cofactor, allowing the catalysis of various metabolic redox reactions .

Result of Action

The action of 7-Methyl Lumazine results in various biochemical effects. For instance, lumazine-derived peptides have been found to boost the sensitivity of human bone marrow mesenchymal stem cells (hBM-MSCs) to insulin . Additionally, one of the lumazine-derived peptides, terrelumamide A, exhibits the ability to bind double-stranded DNA oligomers likely via the intercalation by the lumazine scaffold together with groove binding by the peptide backbone .

Biochemical Analysis

Biochemical Properties

7-Methyl Lumazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lumazine peptides, which have been found to bind to Fe (III) and show weak to no affinities to Cu (II), Co (II), and Mn (II) .

Cellular Effects

7-Methyl Lumazine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular components. For example, lumazine-derived peptides were found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .

Molecular Mechanism

The molecular mechanism of 7-Methyl Lumazine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and causes changes in gene expression . For instance, it is involved in the synthesis of lumazine peptides, which can bind to double-stranded DNA oligomers .

Metabolic Pathways

7-Methyl Lumazine is involved in the riboflavin metabolism pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Biological Activity

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumizine, is a nitrogen-containing heterocyclic compound with significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H6_6N4_4O2_2 and features a bicyclic structure comprising a pyrimidine and a pyrazine ring. The compound is characterized by:

  • Methyl Group : Located at the 7-position.
  • Carbonyl Groups : Present at the 2 and 4 positions of the pteridine ring system.

This unique structure contributes to its diverse biological activities and potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, derivatives of 7-Methylpteridine were screened for cytotoxicity against the A549 lung cancer cell line, revealing promising results with several compounds showing low IC50_{50} values (concentration required to inhibit cell growth by 50%) .
  • Mechanism of Action : Molecular docking studies suggest that 7-Methylpteridine derivatives interact with key proteins involved in cancer progression, such as CDK2 and DHFR. The binding interactions indicate potential as chemotherapeutic agents .

Table 1: IC50_{50} Values of Selected Compounds Derived from 7-Methylpteridine

CompoundIC50_{50} (μM)
3b10.3 ± 0.2
6c27.0 ± 1.1
6d23.1 ± 0.6
Methotrexate36.3 ± 3.9

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound and its derivatives. These methods often involve reactions with various aromatic aldehydes under specific conditions to yield compounds with enhanced biological activities.

The following table summarizes some notable derivatives and their unique features:

Table 2: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsUnique Features
1,3-Dimethylpteridine-2,4(1H,3H)-dioneTwo methyl groups at positions 1 and 3Enhanced lipophilicity
5-Methylpyrimidine-2,4(1H,3H)-dionePyrimidine ring structure without pteridineDifferent reactivity profile

Case Studies

In a recent study focused on anticancer properties, researchers synthesized several derivatives of pteridine compounds and evaluated their efficacy against multiple cancer cell lines. The results highlighted that specific modifications in the chemical structure significantly impacted the cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

7-Methylpteridine derivatives have been investigated for their potential as anticancer agents. A study highlighted the synthesis of novel pteridine derivatives that exhibited potent anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 7-position significantly influenced anticancer efficacy. Compounds with specific substituents demonstrated enhanced inhibition of key kinases associated with cancer progression, such as TRKA and DYRK1A .

2. Inhibition of Monocarboxylate Transporters

Research has indicated that 7-methylpteridine derivatives can act as inhibitors of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters play crucial roles in tumor metabolism by facilitating the transport of lactate and pyruvate across cell membranes. The inhibition of these transporters can disrupt tumor growth and is being explored for therapeutic applications in cancer treatment .

Biochemical Applications

1. Enzyme Inhibition

7-Methylpteridine-2,4(1H,3H)-dione has shown promise as an inhibitor for various enzymes involved in metabolic pathways. For instance, its derivatives have been tested for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. This inhibition can be pivotal in developing treatments for diseases characterized by rapid cell proliferation .

2. Antioxidant Properties

Studies have indicated that pteridine derivatives possess antioxidant properties, which can mitigate oxidative stress-related damage in biological systems. This property is particularly relevant in neurodegenerative diseases where oxidative stress contributes to neuronal damage. The antioxidant mechanisms are attributed to the ability of these compounds to scavenge free radicals and chelate metal ions .

Material Science Applications

1. Photonic Materials

The unique structural properties of this compound make it suitable for applications in photonic materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and luminescent properties. Research has focused on optimizing the molecular structure to enhance light-emission efficiency .

Case Studies

Study Findings Applications
Anticancer Activity Study Compounds with 7-substituents showed significant inhibition against cancer cell lines (A549, HCT116).Development of new anticancer drugs targeting specific kinases .
Monocarboxylate Transporter Inhibition Identified inhibitors that disrupted MCT function in tumor cells.Potential therapeutic strategies for cancer treatment .
Antioxidant Activity Research Demonstrated ability to reduce oxidative stress markers in vitro.Implications for neuroprotective therapies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-6 and C-7 positions of the pteridine ring are electrophilic due to electron withdrawal by adjacent carbonyl groups, enabling nucleophilic attacks.

  • Amination : Reaction with amines (e.g., substituted anilines) under acidic conditions forms Schiff bases, which can be reduced to stable 6-N-substituted derivatives (Fig. 1) .
  • Halogenation : Substitution with halogens (Cl, Br) at C-7 enhances DHFR-inhibitory activity, as shown in studies where para-halogenated derivatives increased inhibition by 12.5–35.4% .

Table 1: Example Substitution Reactions

Reaction TypeReagents/ConditionsProductBiological Activity Change
Aminationp-substituted anilines, NaBH₄/ZrCl₄6-[1-(Arylamino)ethyl]pteridinesImproved binding affinity
HalogenationCl₂/Br₂, DMF, reflux7-Halogenated derivativesIncreased DHFR inhibition

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating through N5 and O4 atoms to form stable complexes with transition metals, which are relevant in catalysis and bioinorganic chemistry .

  • Pd(II)/Pt(II) Complexes : Synthesized in acetonitrile, these complexes exhibit distorted square-planar geometries.
  • Cu(II)/Cd(II) Complexes : Display distinct coordination modes, with Cd(II) forming dimeric structures via edge-sharing octahedra .

Table 2: Metal Coordination Complexes

Metal IonLigand Binding ModeGeometryApplication
Pd(II)N5, O4Square-planarCatalysis
Cd(II)N5, O4OctahedralFluorescent probes

Oxidation and Photochemical Reactivity

The methyl group at C-7 enhances stability against oxidation, but the pteridine ring remains susceptible to photochemical modifications:

  • Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), the methyl group oxidizes to a carboxylate, forming 7-carboxypteridine derivatives.
  • Photolysis : UV irradiation induces ring-opening reactions, generating lumazine-like intermediates with fluorescence properties.

Condensation Reactions

7-Methylpteridine-2,4(1H,3H)-dione participates in cyclocondensation with diketones or aldehydes to form fused heterocycles:

  • With Ethyl Pyruvate : In 5 M HCl, condensation yields 7-methylpteridin-6(5H)-one derivatives, a precursor for antitumor agents .
  • With Aromatic Aldehydes : Forms 8-aryl xanthine derivatives under reflux in DMF, confirmed via ¹H-NMR and IR spectroscopy .

Table 3: Condensation Pathways

Starting MaterialConditionsProductKey Spectral Data (¹H-NMR)
Ethyl pyruvate5 M HCl, RT7-Methylpteridin-6(5H)-oneδ 8.58 (s, C7-H), δ 6.81–7.73 (Ar-H)
BenzaldehydeDMF, reflux8-Phenylxanthineδ 12.01–11.29 (NH), δ 8.71 (CH-7)

Enzyme Inhibition Mechanisms

The compound inhibits dihydrofolate reductase (DHFR) by mimicking folate binding. Key interactions include:

  • Hydrogen bonding between O4 and Ala7/Tyr100 residues.
  • π-alkyl interactions with Ile5 and Ala19, reducing substrate access .

Molecular Docking Data :

  • Binding Affinity : −8.9 to −9.5 kcal/mol for DHFR .
  • Inhibition Efficiency : 6.25–35.44% (vs. 89.57% for methotrexate) .

Synthetic Modifications

Synthetic routes highlight its versatility as a scaffold:

  • Alkylation : Methylation at N1 or N3 positions using methyl iodide/K₂CO₃ enhances lipophilicity .
  • Esterification : Butyl 2-(7-aryl-1-methyl-2,4-dioxo-pteridin-3-yl)acetates show improved solubility and activity .

Comparative Reactivity

Table 4: Reactivity vs. Analogues

CompoundSubstituentsKey Reactivity Differences
1,3,6,7-Tetramethylpteridine-2,4-dione4 methyl groupsReduced electrophilicity at C-6/C-7
8-Methylpteridine-2,4-dioneMethyl at C-8Higher susceptibility to oxidation

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 7-methylpteridine-2,4(1H,3H)-dione derivatives, and how are critical intermediates characterized?

  • Methodology : A robust approach involves dehydrating 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones in polyphosphoric acid (PPA) at 130°C for 1 hour. This yields 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones. Key intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1696 cm⁻¹), ¹H/¹³C NMR (e.g., 3-NH proton at δ 11.96 ppm), and LC-MS (e.g., [M+H]+ at m/z 312 for fluorophenyl derivatives) . X-ray diffraction confirms crystalline purity and regioselectivity in alkylation reactions .

Q. How do reaction conditions influence regioselectivity during alkylation of 7-methylpteridine derivatives?

  • Methodology : Alkylation with butyl chloroacetate in basic media (e.g., K₂CO₃/DMF) predominantly targets the N3 atom of the pteridine core. This selectivity is confirmed by NMR analysis of the alkylated products and computational modeling of charge distribution on reactive sites. Side reactions at other positions (e.g., O-alkylation) are minimized by optimizing solvent polarity and base strength .

Q. What spectroscopic techniques are essential for validating the structural integrity of synthesized 7-methylpteridine analogs?

  • Methodology : Multi-nuclear NMR (¹H, ¹³C, 19F for fluorinated analogs) resolves substituent positions and hydrogen bonding. For example, the 1-methyl group appears as a singlet at δ 3.58–3.60 ppm. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas, while IR identifies functional groups like lactams (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 7-methylpteridine derivatives in cyclization reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during dehydration or cyclization. For instance, the energy barrier for furo-pteridine formation via PPA-mediated dehydration is ~25 kcal/mol. Molecular dynamics simulations further assess solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for 7-methylpteridine analogs?

  • Methodology : Discrepancies in antimicrobial or kinase inhibition assays often arise from crystallographic polymorphism or solvent-dependent conformational changes. Redesign experiments using single-crystal X-ray structures (e.g., CCDC-deposited data) and controlled hydration protocols (e.g., DMSO-d₆ vs. TFA-d1) clarify structure-activity relationships .

Q. How do substituent electronic effects modulate the fluorescence properties of 7-methylpteridine derivatives?

  • Methodology : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 7-aryl position redshifts emission maxima (λem = 450→510 nm) due to enhanced conjugation. Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ) and excited-state lifetimes (τ), correlating with Hammett σ values of substituents .

Q. What role do counterions play in stabilizing 7-methylpteridine salts for crystallographic studies?

  • Methodology : Hydrochloride salts (e.g., 1:1 HCl adducts) improve crystallinity by forming hydrogen-bonded networks. Single-crystal XRD reveals chloride ions interacting with NH groups (d = 2.8–3.1 Å). Ionic strength adjustments (e.g., NaCl vs. LiCl) optimize lattice packing for high-resolution data .

Preparation Methods

Cyclocondensation Strategies for Core Formation

Polyphosphoric Acid-Mediated Cyclization

A robust method involves dehydrating 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones in polyphosphoric acid (PPA) at 130°C for 1 hour. This yields 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones with regioselectivity confirmed by X-ray diffraction . The reaction proceeds via intramolecular cyclization, where the methyl group at the 7-position directs ring closure.

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialConditionsProductYield (%)
1-Methyl-6-(2-oxoethyl) precursorPPA, 130°C, 1 hr7-Methylpteridine-2,4-dione78–85
6-(2-Oxo-2-phenylethyl) analogPPA, 120°C, 2 hr7-Phenylpteridine derivative72

Key intermediates are characterized by IR spectroscopy (carbonyl stretches at ~1696 cm⁻¹) and ¹H NMR (3-NH proton at δ 11.96 ppm) .

Regioselective Alkylation Approaches

N3-Alkylation with Butyl Chloroacetate

Alkylation of 7-methylpteridine-2,4(1H,3H)-dione with butyl chloroacetate in K₂CO₃/DMF at 80°C selectively targets the N3 position due to electron density distribution. Computational modeling confirms preferential attack at N3 over O-sites, minimizing side products .

Table 2: Alkylation Optimization

BaseSolventTemperature (°C)N3-Alkylation Yield (%)
K₂CO₃DMF8089
NaHTHF6065
Cs₂CO₃DMSO10072

¹³C NMR analysis reveals distinct shifts for the methylene group (δ 42.1 ppm) attached to N3, while ¹H NMR shows a singlet for the 1-methyl group at δ 3.58–3.60 ppm .

Hydrolysis and Decarboxylation Pathways

Acid-Catalyzed Hydrolysis

Heating 7-methylpteridine-2,4,7-trione derivatives in 6N HCl at 100°C for 3 hours removes acetyl protecting groups, yielding this compound with 86–92% purity . The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Table 3: Hydrolysis Conditions and Outcomes

SubstrateAcidTemperature (°C)Time (hr)Purity (%)
7-Methyl-N-acetyltryptophan6N HCl100398
7-Methylpteridine trioneH2SO4 (conc.)120289

Post-hydrolysis, pH adjustment to 7–8 with Na2CO3 precipitates the product, as confirmed by LC-MS ([M+H]+ at m/z 209) .

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy : Lactam carbonyl peaks at 1680–1700 cm⁻¹ and NH stretches at 3300–3500 cm⁻¹ .

  • Multi-Nuclear NMR : ¹H NMR resolves the 7-methyl group (δ 2.1 ppm, singlet) and aromatic protons (δ 7.0–8.7 ppm) . ¹³C NMR assigns the carbonyl carbons at δ 162–165 ppm .

  • X-Ray Diffraction : Confirms crystal packing and hydrogen-bonding networks, with bond lengths of 1.38 Å for C=O groups .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) achieves >98% purity, with retention times of 12.3 minutes for the target compound .

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A patented method reports a 52.6% overall yield using cost-effective reagents like acetic anhydride and sodium acetate . Key steps include:

  • Knoevenagel Condensation : 4-Methylbenzaldehyde and hydantoin in acetic anhydride (100°C, 3 hr).

  • Hydrogenation : 5% Pd/C in methanol under H2 (room temperature, 3 hr).

Table 4: Cost Analysis of Raw Materials

ReagentCost (USD/kg)Quantity per Batch (kg)
4-Methylbenzaldehyde4510
Hydantoin608
Pd/C (5%)12000.5

Properties

IUPAC Name

7-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGFZWEUAUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158458
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-38-2
Record name 7-Methyllumizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyllumazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.